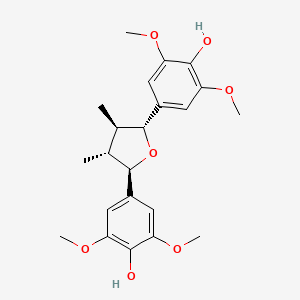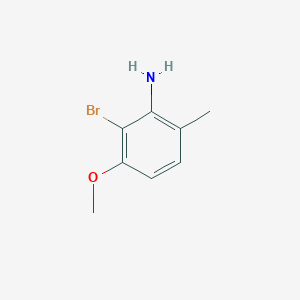
tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate: is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a hydroxymethyl group and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyridazine derivative and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate undergoes various chemical reactions, including :
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The pyridazine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
tert-Butyl (5-(hydroxymethyl)pyridazin-3-yl)carbamate can be compared with other similar compounds, such as :
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the pyridazine ring.
tert-Butyl (5-methylpiperidin-3-yl)carbamate: Contains a piperidine ring instead of a pyridazine ring.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Features a pyrrolo[2,3-b]pyridine ring with a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a hydroxymethyl group and a tert-butyl carbamate group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)pyridazin-3-yl]carbamate |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-8-4-7(6-14)5-11-13-8/h4-5,14H,6H2,1-3H3,(H,12,13,15) |
InChI Key |
KFOMWLPDGGARNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


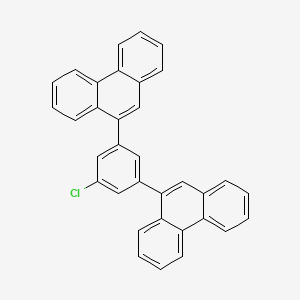


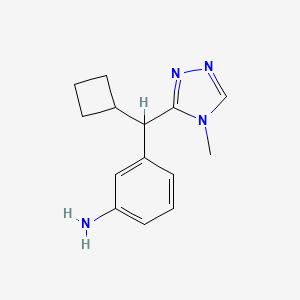
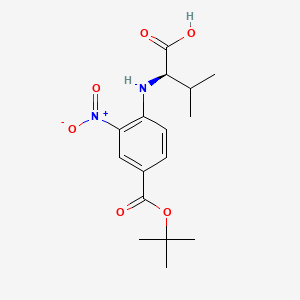
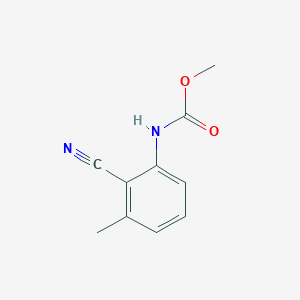

![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)
![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)

